Oxalic acid;4-(2-phenylsulfanylethyl)morpholine
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Overview
Description
Oxalic acid;4-(2-phenylsulfanylethyl)morpholine is a compound that combines oxalic acid, a dicarboxylic acid, with 4-(2-phenylsulfanylethyl)morpholine, a morpholine derivative. Oxalic acid is known for its strong acidic properties and is found in many plants and vegetables. It is used in various industrial applications, including as a cleaning agent and in the synthesis of other chemicals. The morpholine derivative, on the other hand, is a versatile compound used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(2-phenylsulfanylethyl)morpholine typically involves the reaction of oxalic acid with 4-(2-phenylsulfanylethyl)morpholine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-(2-phenylsulfanylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The morpholine ring can undergo substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;4-(2-phenylsulfanylethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of oxalic acid;4-(2-phenylsulfanylethyl)morpholine involves its interaction with specific molecular targets. The oxalic acid component can chelate metal ions, affecting various biochemical pathways. The morpholine derivative can interact with biological membranes and proteins, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with strong acidic properties.
Morpholine: A heterocyclic amine used in various chemical applications.
4-(2-phenylsulfanylethyl)morpholine: A morpholine derivative with a phenylsulfanyl group.
Uniqueness
Oxalic acid;4-(2-phenylsulfanylethyl)morpholine is unique due to its combination of oxalic acid and a morpholine derivative, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
oxalic acid;4-(2-phenylsulfanylethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.C2H2O4/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEZCDNVXMDFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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